REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([C:8]2([OH:12])[CH2:9][O:10][CH2:11]2)[cH:6][cH:7]1.[CH2:13]([N:14]([S:15]([F:16])([F:17])[F:19])[CH2:18][CH3:20])[CH3:21].[Cl:27][CH2:28][Cl:29].[Na+:26].[O-:22][C:23]([OH:24])=[O:25]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([C:8]2([F:19])[CH2:9][O:10][CH2:11]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1(c2ccc(Br)cc2)COC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)S(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Type
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product
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Smiles
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FC1(c2ccc(Br)cc2)COC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |